3-(Adamantan-1-yl)-3-aminopropan-1-ol
Description
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-(1-adamantyl)-3-aminopropan-1-ol |
InChI |
InChI=1S/C13H23NO/c14-12(1-2-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,15H,1-8,14H2 |
InChI Key |
UKLLGFBFAZHYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Adamantane derivatives vary primarily in their functional groups and substitution patterns. Key structural analogs include:
Physical Properties
Data Tables
Table 2: Structural and Functional Highlights
| Compound | Unique Feature | Potential Advantage |
|---|---|---|
| This compound | Dual functional groups (-NH₂, -OH) | Versatile for derivatization |
| Purine derivatives | Adamantane-enhanced purine core | Improved membrane permeability |
| 1-(3-Isoselenocyanatopropyl)adamantane | Selenium moiety | Redox activity, catalytic potential |
| Triazole-thione | Heterocyclic sulfur group | Enhanced thermal/chemical stability |
Q & A
Basic: What are the common synthetic routes for 3-(Adamantan-1-yl)-3-aminopropan-1-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves reacting adamantane derivatives with reagents such as epoxides or nitriles under controlled conditions. A standard route includes:
- Step 1 : Functionalization of adamantane to introduce reactive groups (e.g., bromination).
- Step 2 : Nucleophilic substitution or reductive amination to attach the aminopropanol moiety.
Optimization Strategies : - Temperature Control : Maintain 50–80°C to balance reaction rate and byproduct formation .
- pH Adjustment : Use buffered solutions (pH 7–9) to stabilize the amino group during synthesis.
- Purification : Employ continuous flow reactors or column chromatography to enhance yield (>75%) and purity (>95%) .
Basic: What structural features of this compound contribute to its biological interactions?
Answer :
Key structural elements include:
- Adamantane Core : A rigid tricyclic hydrocarbon that enhances lipid membrane penetration and receptor binding via hydrophobic interactions .
- Amino and Hydroxyl Groups : Facilitate hydrogen bonding with biomolecules (e.g., enzymes, viral proteins) .
- Steric Effects : The bulky adamantane group restricts conformational flexibility, influencing selectivity in molecular recognition .
Advanced: How can X-ray crystallography resolve structural ambiguities in adamantane-derived compounds like this compound?
Answer :
Methodology :
- Data Collection : Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 120 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL for small-molecule refinement, optimizing parameters like anisotropic displacement and hydrogen bonding networks .
- Validation : Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .
Example : A study on a related adamantane triazole-thione derivative reported orthorhombic crystal packing (space group Pna2₁) with unit cell dimensions a = 28.8100 Å, b = 6.6052 Å, c = 25.7717 Å .
Advanced: What experimental approaches are recommended for evaluating the antiviral activity of this compound?
Answer :
Assay Design :
- In Vitro Viral Inhibition : Use plaque reduction assays (e.g., against influenza A) with EC₅₀ calculations .
- Enzyme Inhibition : Test inhibition of viral neuraminidase or proteases via fluorometric/substrate cleavage assays .
- Cellular Toxicity : Parallel MTT assays on mammalian cells to determine selectivity indices (SI = CC₅₀/EC₅₀) .
Mechanistic Insights : - Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to viral targets, guided by the compound’s amino and hydroxyl groups .
Advanced: How should researchers address contradictions in reported biological activities of adamantane-containing amino alcohols?
Answer :
Strategies :
- Systematic Replication : Vary experimental conditions (e.g., cell lines, compound concentrations) to identify confounding factors .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to assess effect size heterogeneity .
- Structural Analogues : Compare activity trends across derivatives (e.g., ethyl 3-(1-adamantyl)-3-aminopropanoate) to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
